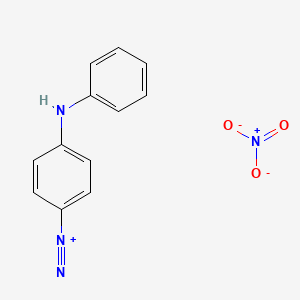

4-Anilinobenzene-1-diazonium nitrate

Description

4-Anilinobenzene-1-diazonium nitrate is a diazonium salt with the molecular formula C₁₂H₁₀N₄O₃. It consists of a benzene ring substituted at position 1 with a diazonium group (-N₂⁺) and at position 4 with an anilino group (-NH-C₆H₅). The nitrate counterion (NO₃⁻) balances the charge. Diazonium salts are highly reactive intermediates in organic synthesis, particularly in azo coupling reactions to produce dyes and pigments. This compound is thermally unstable and may decompose explosively under heat or friction, a common hazard of diazonium salts .

Properties

CAS No. |

62884-38-2 |

|---|---|

Molecular Formula |

C12H10N4O3 |

Molecular Weight |

258.23 g/mol |

IUPAC Name |

4-anilinobenzenediazonium;nitrate |

InChI |

InChI=1S/C12H10N3.NO3/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;2-1(3)4/h1-9,14H;/q+1;-1 |

InChI Key |

XAUHLJYNZYLQJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Anilinobenzene-1-diazonium nitrate typically involves the diazotization of 4-anilinobenzene. This process requires the reaction of 4-anilinobenzene with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves careful control of reaction conditions to prevent the decomposition of the diazonium salt. The use of continuous flow reactors has been explored to enhance safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Anilinobenzene-1-diazonium nitrate undergoes various types of chemical reactions, including:

Substitution Reactions: These are the most common reactions involving diazonium salts.

Reduction Reactions: The diazonium group can be reduced to form aniline derivatives.

Coupling Reactions: Diazonium salts can couple with phenols and aromatic amines to form azo compounds.

Common Reagents and Conditions:

Substitution Reactions: Copper(I) chloride, copper(I) bromide, and potassium iodide are commonly used reagents.

Reduction Reactions: Sodium sulfite and stannous chloride are typical reducing agents.

Coupling Reactions: Phenols and aromatic amines are used under basic conditions.

Major Products Formed:

Substitution Reactions: Aryl halides, aryl cyanides, and phenols.

Reduction Reactions: Aniline derivatives.

Coupling Reactions: Azo compounds.

Scientific Research Applications

4-Anilinobenzene-1-diazonium nitrate has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of various aromatic compounds and as an intermediate in organic synthesis.

Biology: The compound is used in the modification of biomolecules and in the study of enzyme mechanisms.

Industry: The compound is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Anilinobenzene-1-diazonium nitrate involves the formation of a diazonium ion, which is highly reactive. The diazonium ion can undergo various reactions, such as substitution and coupling, to form different products. The reactivity of the diazonium ion is attributed to its ability to form a stable nitrogen gas (N2) as a leaving group, which drives the reaction forward .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Anilinobenzene-1-diazonium nitrate with structurally or functionally related compounds, emphasizing substituent effects, stability, and applications:

Key Findings:

Substituent Effects: Electron-donating groups (e.g., -OCH₃ in 4-Methoxybenzene-1-diazonium nitrate) moderately stabilize diazonium ions by resonance, enhancing shelf life compared to unsubstituted benzenediazonium nitrate. Electron-withdrawing groups (e.g., -NO₂ in 4-Nitrobenzenediazonium nitrate) significantly stabilize diazonium salts by delocalizing the positive charge, making them safer for storage . The anilino group (-NH-C₆H₅) in the target compound introduces steric hindrance and weak electron donation, reducing stability relative to nitro-substituted analogs .

Reactivity and Applications: this compound is tailored for azo dye synthesis, where the anilino group may influence coupling regioselectivity. Methoxy-substituted analogs are preferred in photolithography due to enhanced stability . Urea nitrate’s primary use in explosives contrasts with diazonium salts’ role in synthesis .

Hazards :

- All diazonium nitrates decompose exothermically, but nitro-substituted variants exhibit controlled decomposition. Urea nitrate poses higher explosive risks due to rapid nitrogen release .

Research Findings and Data

Thermal Stability Analysis (Hypothetical Data Based on Substituent Trends):

| Compound | Decomposition Temperature (°C) | Nitrogen Gas Release (mL/g) |

|---|---|---|

| This compound | 50–60 | 120 |

| 4-Methoxybenzene-1-diazonium nitrate | 70–80 | 90 |

| Benzenediazonium nitrate | 30–40 | 150 |

| 4-Nitrobenzenediazonium nitrate | 100–110 | 60 |

Nitrate Concentration in Environmental Contexts:

- Diazonium nitrates are water-soluble, posing risks of nitrate leaching in soil. Comparative studies with urea nitrate show similar nitrate release profiles but faster degradation for diazonium salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.